2-[(3,5-Dichlorophenoxy)methyl]oxirane
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Overview
Description
2-[(3,5-Dichlorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8Cl2O2 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a dichlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 3,5-dichlorophenol with epichlorohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dichlorophenoxy)methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[(3,5-Dichlorophenoxy)methyl]oxirane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichlorophenoxy)methyl]oxirane involves its interaction with biological molecules, particularly enzymes. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,5-Dimethylphenoxy)methyl]oxirane
- 2-[(3,5-Difluorophenoxy)methyl]oxirane
- 2-[(3,5-Dibromophenoxy)methyl]oxirane
Uniqueness
2-[(3,5-Dichlorophenoxy)methyl]oxirane is unique due to the presence of chlorine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. The dichlorophenoxy group provides distinct electronic and steric properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[(3,5-dichlorophenoxy)methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINSUAJGKBCXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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